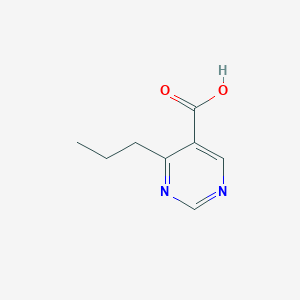

4-Propyl-5-pyrimidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including structures related to "4-Propyl-5-pyrimidinecarboxylic acid," involves various strategies, one of which is Suzuki cross-coupling reactions. This method allows the formation of heteroarylpyrimidines by reacting boronic acids with heteroaryl halides under palladium catalysis, presenting a versatile approach to synthesizing pyrimidine derivatives (Saygılı et al., 2004). Another method reported involves a three-component, one-pot synthesis, showcasing the utility of combining different reactants in a single step to create a library of substituted pyrimidines, highlighting the efficiency of modern synthetic routes in generating complex pyrimidine structures (Xie et al., 2007).

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Pyrimidine derivatives, including those structurally related to 4-Propyl-5-pyrimidinecarboxylic acid, have been synthesized for various purposes, including the exploration of their covalent hydration properties and reactivities. For instance, studies have delved into the synthesis of monomethyl- and dimethylpyrimidine-5-carboxylic acids, revealing insights into regioselective hydration at different positions of the pyrimidine ring, which could have implications for the chemical behavior of 4-Propyl-5-pyrimidinecarboxylic acid (Kress, 1994).

Biological Activities and Applications

Several studies have highlighted the biological activities of pyrimidinecarboxylic acids, suggesting areas where 4-Propyl-5-pyrimidinecarboxylic acid could potentially be applied. For example, the hypolipidemic activity of certain 4-pyrimidinecarboxylic acids in mice has been observed, indicating potential therapeutic applications in lipid metabolism disorders (Hall et al., 1984). Additionally, the discovery of a novel cyclic amino acid, 1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, from halophilic phototrophic bacteria suggests unique biological roles and applications in osmoregulation (Galinski et al., 1985).

Material Science and Crystal Engineering

In the field of material science and crystal engineering, pyrimidine derivatives have been utilized as building blocks for inorganic crystal structures. The preparation of ligands like 4- and 5-carboxylic acid pyrimidine and their coordination complexes illustrates the potential of pyrimidinecarboxylic acids in designing charge-neutral complex ions for crystal engineering applications (Aakeröy et al., 2006).

Optoelectronics and Nonlinear Optics

Pyrimidine derivatives have also been explored for their promising applications in nonlinear optics (NLO) and optoelectronics. Studies on thiopyrimidine derivatives have shown significant NLO properties, suggesting that structurally similar compounds like 4-Propyl-5-pyrimidinecarboxylic acid could be relevant for optoelectronic applications (Hussain et al., 2020).

Propriétés

IUPAC Name |

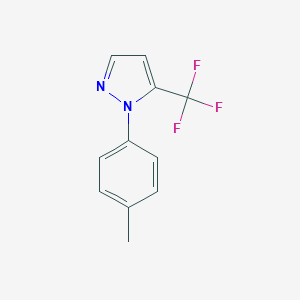

4-propylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-7-6(8(11)12)4-9-5-10-7/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWDODSSYWUORQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=NC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propyl-5-pyrimidinecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)